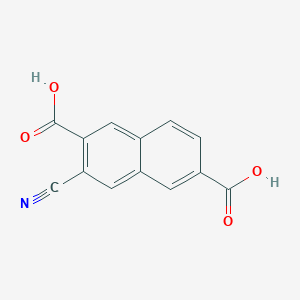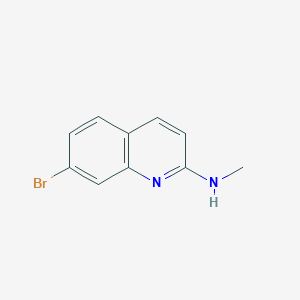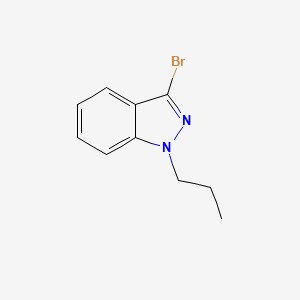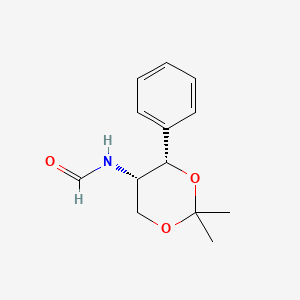
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate is a compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate typically involves the reaction of 1,4-naphthoquinone with butanoic acid derivatives. One common method involves the esterification of 1,4-naphthoquinone with butanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent . Additionally, the compound can interact with enzymes and proteins, inhibiting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, which shares the quinone moiety and exhibits similar redox properties.
2-Methyl-1,4-naphthoquinone: A derivative with a methyl group, known for its role as a vitamin K analog.
1,4-Dihydroxy-2-naphthoic acid: A compound with hydroxyl groups, used in the synthesis of dyes and pigments.
Uniqueness
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate is unique due to its butanoate ester group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
91270-22-3 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(1,4-dioxonaphthalen-2-yl) butanoate |
InChI |
InChI=1S/C14H12O4/c1-2-5-13(16)18-12-8-11(15)9-6-3-4-7-10(9)14(12)17/h3-4,6-8H,2,5H2,1H3 |
Clé InChI |
IHYXTXXTRPEHAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)






![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)




